molecular formula C16H16O3 B6372237 4-(4-Ethoxycarbonylphenyl)-2-methylphenol CAS No. 1261895-10-6

4-(4-Ethoxycarbonylphenyl)-2-methylphenol

Cat. No.: B6372237
CAS No.: 1261895-10-6
M. Wt: 256.30 g/mol
InChI Key: RQQKRHSSEGCXMD-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-methylphenol is an organic compound with a complex structure that includes an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methylphenol moiety

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(18)13-6-4-12(5-7-13)14-8-9-15(17)11(2)10-14/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQKRHSSEGCXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683974
Record name Ethyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-10-6
Record name Ethyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-methylphenol typically involves the esterification of p-nitrobenzoic acid followed by catalytic hydrogenation to produce ethyl p-aminobenzoate. This intermediate is then subjected to a two-step condensation reaction to yield the final product . The reaction conditions often involve the use of ethanol as a solvent, which is recovered and reused to minimize environmental impact and reduce production costs .

Industrial Production Methods

Industrial production methods for 4-(4-Ethoxycarbonylphenyl)-2-methylphenol are designed to be efficient and environmentally friendly. The process involves the continuous separation of water generated during the reaction, which is facilitated by a water-carrying agent . This method ensures high yield and purity of the final product while maintaining cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation is a common method used to reduce nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions include various substituted phenols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

4-(4-Ethoxycarbonylphenyl)-2-methylphenol can be compared with other similar compounds such as:

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid pinacol ester

These compounds share similar structural features but differ in their functional groups and reactivity.

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